molecular formula C24H49NO5 B12668113 (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate CAS No. 68959-26-2

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate

Cat. No.: B12668113
CAS No.: 68959-26-2
M. Wt: 431.6 g/mol
InChI Key: VURMITXDJWYSTB-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate is a chemical compound with the molecular formula C26H53NO6. It is known for its unique structure, which includes a stearoyloxy group and a hydroxyethyl group attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate typically involves the reaction of stearic acid with (2-hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include stearic acid derivatives, hydroxyethyl derivatives, and various substituted ammonium compounds .

Scientific Research Applications

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Applied in the production of cosmetics, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
  • (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium sulfate
  • (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium chloride

Uniqueness

(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate stands out due to its specific acetate group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where precise control over chemical interactions is required .

Properties

CAS No.

68959-26-2

Molecular Formula

C24H49NO5

Molecular Weight

431.6 g/mol

IUPAC Name

acetic acid;2-(2-hydroxyethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;1-2(3)4/h23-24H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

VURMITXDJWYSTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.CC(=O)O

Origin of Product

United States

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